3-Fluoro-4-formylbenzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

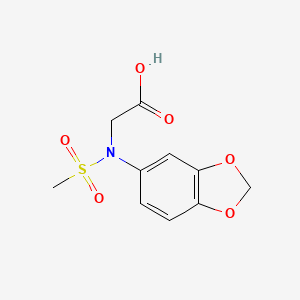

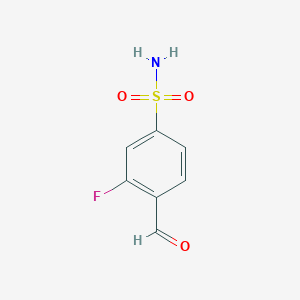

3-Fluoro-4-formylbenzene-1-sulfonamide is a chemical compound with the molecular formula C7H6FNO3S and a molecular weight of 203.19 . It is typically stored in an inert atmosphere at room temperature .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a fluoro group at the 3rd position, a formyl group at the 4th position, and a sulfonamide group at the 1st position .Scientific Research Applications

Inhibition of Bovine Carbonic Anhydrase

A study by Al-Rashida et al. (2011) reported the preparation of chromone-containing sulfonamides, which showed excellent inhibitory activities against bovine carbonic anhydrase. These compounds, including derivatives of 3-Fluoro-4-formylbenzene-1-sulfonamide, displayed potent inhibitory properties.

Antimicrobial Activity

Janakiramudu et al. (2017) synthesized sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid. These compounds exhibited significant antimicrobial activity, particularly against bacterial strains and fungi.

Inhibition of Mycobacterium tuberculosis Carbonic Anhydrases

A study by Ceruso et al. (2014) explored the inhibitory effects of fluorine-containing 1,3,5-triazinyl sulfonamide derivatives, including those related to this compound, on β-class carbonic anhydrases from Mycobacterium tuberculosis. These inhibitors showed promising results against crucial enzymes of the bacterium.

Synthesis of Fluorophenothiazines

Research by Sharma et al. (1999) involved the synthesis of fluorophenothiazines via Smiles rearrangement, where derivatives of this compound played a role. These compounds are significant in the synthesis of various pharmacologically active molecules.

Investigation of N-(2-fluorobenzoyl)-arylsulfonamides

A study by Suchetan et al. (2016) investigated the crystal structures of N-(2-fluorobenzoyl)-arylsulfonamides, closely related to this compound. They analyzed the intermolecular interactions and packing patterns, providing insights into the structural aspects of these compounds.

Inhibition of Tumor-Associated Isozyme IX

Research by Ilies et al. (2003) explored the inhibition of the tumor-associated isozyme carbonic anhydrase IX by halogenosulfanilamide and halogenophenylaminobenzolamide derivatives, including compounds related to this compound. They found significant inhibitory activity against this enzyme, suggesting potential antitumor applications.

Synthesis and Biological Evaluation of Sulfonyl Hydrazones

Abid et al. (2017) synthesized sulfonyl hydrazones derived from 3-formylchromone, displaying effective inhibition of monoamine oxidases. These findings contribute to the understanding of the biological activities of sulfonamide derivatives.

Electrophilic Fluorination in Sulfonamide Synthesis

Hill et al. (2004) developed a method for the synthesis of alpha-fluorosulfonamides through electrophilic fluorination, highlighting the versatility of sulfonamide chemistry in creating fluorinated compounds.

Study of Lewis Acid Mediated Condensation Reactions

Díaz-Gavilán et al. (2006) conducted a study on the factors controlling the ratio of products in Lewis acid-mediated condensation reactions, including those involving fluorosulfonamide derivatives. This research aids in understanding the reaction mechanisms and optimizing synthetic pathways.

Binding to the Colchicine Site of Tubulin

Banerjee et al. (2005) discovered that several sulfonamide drugs, related to this compound, bind to the colchicine site of tubulin. This finding has implications for the development of antimitotic agents in cancer therapy.

Inhibition of Carbonic Anhydrase II

Serbian et al. (2019) synthesized ureidobenzenesulfonamides, examining their inhibition of carbonic anhydrase II. They explored these compounds' potential as anti-glaucoma agents and evaluated their cytotoxic effects.

Sulfonylation Methods Using N-Fluorobenzenesulfonimide

Li et al. (2018) developed a new method for sulfonylation of amines, alcohols, and phenols using N-fluorobenzenesulfonimide, showcasing a novel approach in sulfonamide chemistry.

Antitumor Sulfonamides Study

Owa et al. (2002) conducted a study on antitumor sulfonamides, providing insights into their cell cycle inhibitory mechanisms and potential applications in cancer treatment.

Fluoro Substituted Sulphonamide Benzothiazole Synthesis

Jagtap et al. (2010) synthesized fluoro-substituted sulphonamide benzothiazoles and evaluated their antimicrobial activities. This study highlights the pharmacological potential of these compounds.

Sulfoxidation with NFSI

Zhang et al. (2016) developed a method for sulfoxidation of alkenes and alkynes using N-Fluorobenzenesulfonimide (NFSI), demonstrating the versatility of NFSI in organic synthesis.

Molecular Docking and Biological Activities of a Sulfonamide Compound

Murugavel et al. (2016) synthesized a sulfonamide compound and conducted molecular docking and biological activity studies. This research provides insights into the potential bioactive applications of sulfonamide derivatives.

Detection of Sulfide Anion with a Fluorescein-based Probe

Yang et al. (2009) developed a fluorescein-based probe for the sensitive detection of sulfide anion, demonstrating the application of sulfonamide chemistry in sensor development.

Cross-Coupling with Sulfones for Fluoroalkylated Scaffolds

Merchant et al. (2018) reported a cross-coupling method using sulfones to access sp3-rich fluoroalkylated scaffolds, illustrating the significance of sulfone chemistry in medicinal synthesis.

Discrimination of Thiophenols with a Fluorescent Probe

Wang et al. (2012) developed a reaction-based fluorescent probe for discriminating thiophenols, showcasing an application of sulfonamide derivatives in analytical chemistry.

Safety and Hazards

3-Fluoro-4-formylbenzene-1-sulfonamide is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

3-fluoro-4-formylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3S/c8-7-3-6(13(9,11)12)2-1-5(7)4-10/h1-4H,(H2,9,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGDBSWASAZAHKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1289105-53-8 |

Source

|

| Record name | 3-fluoro-4-formylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1H-benzo[d]imidazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2888372.png)

![(R)-(2,4-Dimethoxy-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B2888376.png)

![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2888380.png)

![Methyl 2-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)benzoate](/img/structure/B2888382.png)